Pentapeptide-31 is synthesized chemically rather than derived from natural sources. This classification as a synthetic peptide allows for greater control over its composition and properties, which can be tailored to specific applications in skincare and medicine. It falls under the broader category of peptides used in cosmetic formulations aimed at enhancing skin health and appearance.
The synthesis of Pentapeptide-31 typically employs solid-phase peptide synthesis (SPPS), a widely used method that allows for the stepwise assembly of peptides on a solid support. This technique was first developed by Robert Merrifield in the 1960s and has since been refined to improve efficiency and yield.
The synthesis involves careful control of reaction conditions, including temperature, pH, and solvent choice, to optimize yield and minimize side reactions. The final product is typically characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity .
Pentapeptide-31 consists of five amino acid residues linked by peptide bonds. The specific sequence can vary depending on its intended application but generally includes residues known for their beneficial effects on skin.
The molecular weight of Pentapeptide-31 is approximately 718 Da, with specific structural features that contribute to its biological activity. The arrangement of the amino acids influences how the peptide interacts with skin cells and other biological targets .
Pentapeptide-31 undergoes various chemical reactions typical of peptides, including hydrolysis under acidic or basic conditions. These reactions can affect its stability and efficacy in formulations.
The stability of Pentapeptide-31 in formulations is influenced by factors such as pH and temperature, which can catalyze hydrolysis or degradation over time .
Pentapeptide-31 exerts its effects primarily through interaction with skin cells, promoting processes such as collagen synthesis and cellular repair. This activity is believed to be mediated through signaling pathways activated by the peptide binding to specific receptors on cell surfaces.
Pentapeptide-31 is typically presented as a white powder that is soluble in water and various organic solvents. Its solubility profile makes it suitable for incorporation into both aqueous and emulsion-based formulations.
Pentapeptide-31 finds applications primarily in cosmetic formulations aimed at anti-aging treatments. Its ability to enhance skin elasticity and hydration makes it a popular ingredient in serums, creams, and lotions designed to reduce the appearance of fine lines and wrinkles.
Pentapeptide-31 is a synthetic biomimetic peptide comprising a linear chain of five amino acids with the sequence Ala-Gly-Glu-Leu-Ser-NH₂ (denoted as AGELS-NH₂) and a molecular weight of 474.51 g/mol. Its chemical formula is C₁₉H₃₄N₆O₈, and it bears the CAS registry number 1232137-75-5 [4] [6]. The C-terminal amidation (–NH₂) enhances its stability by protecting against carboxypeptidase degradation, while the sequence features both hydrophilic (glutamic acid) and hydrophobic (alanine, leucine) residues. This amphipathic design influences its interaction with biological membranes and cellular receptors [2] [9]. Unlike many cosmetic peptides (e.g., palmitoyl pentapeptide-4), Pentapeptide-31 lacks lipid modifications, relying instead on its innate molecular topology for bioactivity. Its physicochemical properties—including charge distribution and hydrophilicity—dictate formulation requirements, often necessitating delivery enhancers like nanocarriers for optimal dermal penetration [2] [5].
Table 1: Chemical Identity of Pentapeptide-31
Property | Specification |
---|---|
Amino Acid Sequence | Ala-Gly-Glu-Leu-Ser-NH₂ |
Molecular Formula | C₁₉H₃₄N₆O₈ |
Molecular Weight | 474.51 g/mol |
CAS Registry Number | 1232137-75-5 |
Chemical Modifications | C-terminal amidation |
Primary Function | Skin conditioning, anti-aging |
The integration of peptides into cosmetics began in the 1990s with the landmark discovery of palmitoyl pentapeptide-4 (Matrixyl®), a collagen fragment proven to stimulate extracellular matrix synthesis [2] [7]. This era marked a paradigm shift from passive skincare to "active" cosmeceuticals leveraging cellular communication. Peptide development initially drew from pharmaceutical breakthroughs, such as solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield in 1963. SPPS enabled cost-effective, high-purity production of complex sequences—a prerequisite for commercial viability [7]. By the 2000s, advanced display technologies (e.g., phage/mRNA display) accelerated peptide discovery, allowing high-throughput screening for specific bioactivities like collagen induction or enzyme inhibition [7].
Pentapeptide-31 emerged as part of the "third generation" of cosmetic peptides, designed for multifunctionality beyond singular pathways. Patents filed between 2015–2018 describe its unique mechanism targeting cellular stemness—a departure from earlier signal peptides like palmitoyl tripeptide-5 (Syn®-Coll) or neurotransmitter inhibitors like acetyl hexapeptide-8 (Argireline®) [3] [7]. Its development reflects the industry’s focus on endogenous repair mechanisms, positioning peptides as biomimetic messengers to reactivate youthful cellular functions.
Table 2: Evolution of Key Anti-Aging Peptides
Peptide | Commercial Name | Era | Primary Mechanism |
---|---|---|---|
Palmitoyl Pentapeptide-4 | Matrixyl® | 1990s | Collagen synthesis stimulation |
Acetyl Hexapeptide-8 | Argireline® | 2000s | Neurotransmitter inhibition |
Copper Tripeptide-1 | Cu-GHK | 2000s | ECM remodeling, wound healing |
Pentapeptide-31 | N/A | 2010s | Stemness recovery, stress response |
In dermatology, Pentapeptide-31 operates through twin mechanisms: stem cell activation and stress resistance enhancement. In vitro and ex vivo studies confirm it upregulates the Stemness Recovery Complex—a network of proteins maintaining epidermal stem cell pluripotency and regenerative capacity. This is critical in aging skin, where depleted stem cell reservoirs impair tissue renewal and wrinkle resolution [3] [8]. Clinically, this manifests as improved skin elasticity and texture via amplified collagen I/III synthesis by fibroblasts [3] [5].
Unlike peptides targeting specific matrix proteins (e.g., decorinyl™), Pentapeptide-31 adopts a systems-level approach. Under oxidative or UV-induced stress, it preserves keratinocyte viability by bolstering endogenous antioxidant defenses, thereby mitigating protein fragmentation and cellular senescence [3] [9]. In vivo trials report visible improvements in skin rejuvenation parameters after 4–12 weeks, including wrinkle depth reduction and enhanced firmness [3] [8]. Its efficacy is often augmented by combining with hyaluronic acid (hydration) or retinol (cell turnover), though stability requires encapsulation in niosomes or nanoemulsions to overcome stratum corneum barriers [2] [5].
Functionally, it bridges cosmetic and dermatotherapeutic applications, showing promise for conditions like photoaging where collagen fragmentation and stem cell exhaustion converge. Its biomimetic design exemplifies "cosmeceutical intelligence"—harnessing innate repair pathways without pharmaceutical interventions [5] [9].
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6